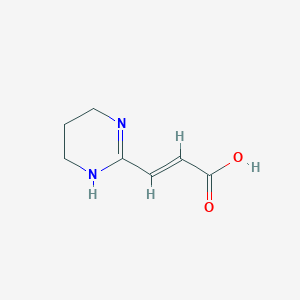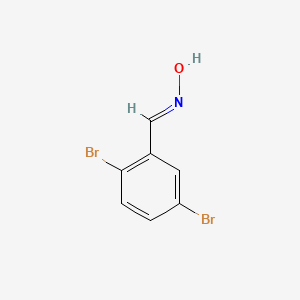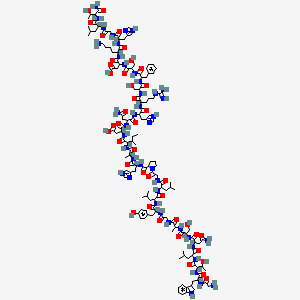
GALANIN, RAT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galanin is a neuropeptide consisting of 29 amino acids in most mammals, including rats. It was initially isolated from porcine intestine and is widely distributed in the central and peripheral nervous systems. Galanin plays a crucial role in regulating various physiological processes such as neuroendocrine release, cognition, and nerve regeneration .
Wissenschaftliche Forschungsanwendungen
Galanin has numerous scientific research applications across various fields:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in neuroendocrine regulation, cognition, and nerve regeneration.
Medicine: Explored for its potential therapeutic applications in treating conditions like Alzheimer’s disease, anxiety, addiction, and cardiovascular diseases
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Wirkmechanismus
Target of Action
Galanin, a neuropeptide, interacts with three G-protein-coupled receptors, namely GalR1, GalR2, and GalR3 . These receptors are widely expressed in the central and peripheral nervous systems and in the endocrine system .
Mode of Action
Galanin predominantly acts as an inhibitory, hyperpolarizing neuromodulator . It regulates numerous physiological and pathological processes through its interactions with the GalR1, GalR2, and GalR3 receptors . The functional coupling of these receptors initiates multiple downstream signaling cascades .
Biochemical Pathways
Galaninergic signaling is predominantly inhibitory and involves pathways such as MAPK and AKT . It also controls the functioning of the neuroendocrine system by affecting feeding, thermoregulation, cellular energy metabolism, as well as osmotic and water balance .
Result of Action
Galanin has a role in mediating food intake, memory, sexual behavior, nociception, and is also associated with diseases such as Alzheimer’s disease, epilepsy, diabetes mellitus, and chronic pain . It has been shown to regulate motility and secretion in the gastrointestinal tract . In addition, Galanin has been found to inhibit glucose-induced insulin release .
Action Environment
The action of Galanin is influenced by environmental psychosocial stressors. Episodes of depression, which Galanin is implicated in, are usually preceded by adverse life events, and early childhood experiences of physical and emotional abuse and parental neglect are important vulnerability factors .
Biochemische Analyse
Biochemical Properties
“Galanin, rat” interacts with various enzymes, proteins, and other biomolecules. It acts in the heart and peripheral organs and tissues not only through neuronal mechanisms, but by an activation of the GalR1-3 cellular receptors . These receptors are a potential target for treatment of various diseases .
Cellular Effects
“this compound” has a significant impact on various types of cells and cellular processes. It reduces the formation of the short-lived ROS in the reperfused myocardium, as well as of lipid radicals in blood plasma . This indicates that galanin receptors could be a promising therapeutic target for cardiovascular diseases .
Molecular Mechanism
“this compound” exerts its effects at the molecular level through various mechanisms. It acts through the activation of the GalR1-3 cellular receptors . These receptors are G-protein-coupled receptors and show substantial differences in the functional coupling that eventually initiate multiple downstream signaling cascades .
Temporal Effects in Laboratory Settings
The effects of “this compound” change over time in laboratory settings. The administration of “this compound” reduced the infarct size by 40% and decreased the activity of necrosis markers CK-MB (Creatine Kinase-MB) and LDH (Lactate Dehydrogenase) in the blood plasma .
Metabolic Pathways
“this compound” is involved in various metabolic pathways. It improves the metabolic state of the infarcted heart, increases the ATP content, the total adenine nucleotide pool, phosphocreatine, and total creatine, and decreases the lactate level compared to a control .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The full-length rat galanin (GWTLNSAGYLLGPHAIDNHRSFSDKHGLT-NH2) is prepared using solid-phase peptide synthesis with the Fmoc-strategy. The peptide chain is elongated both by one amino acid and by fragment condensation. Fragments with the C-terminal glycine residue are synthesized by the solid-phase method on the 2-chlorotrityl chloride resin or by conventional peptide synthesis in solution. After reversed-phase high-performance liquid chromatography, galanin achieves the correct molecular weight and 98% purity .
Industrial Production Methods: Industrial production of galanin involves large-scale solid-phase peptide synthesis, ensuring high purity and yield. The process includes automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Galanin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide for specific research or therapeutic purposes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Specific amino acid residues can be substituted using solid-phase peptide synthesis techniques.
Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activity, which are used in various research applications to study the function and mechanism of galanin.
Vergleich Mit ähnlichen Verbindungen
Galanin-like peptide: Shares structural similarities with galanin and is involved in similar physiological processes.
Neuropeptide Y: Another neuropeptide with overlapping functions in regulating appetite, anxiety, and stress responses.
Substance P: Involved in pain perception and has some functional similarities with galanin.
Uniqueness: Galanin is unique due to its specific receptor interactions and the diverse range of physiological processes it regulates. Its ability to bind to multiple receptor subtypes (GALR1, GALR2, and GALR3) and mediate different effects depending on the tissue and receptor subtype sets it apart from other neuropeptides .
Eigenschaften
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[6-amino-1-[[1-[[2-[[1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C141H211N43O41/c1-15-71(10)113(139(224)177-100(52-112(199)200)132(217)173-97(49-105(144)191)129(214)171-96(48-81-57-151-66-159-81)128(213)166-86(30-23-37-152-141(147)148)122(207)178-102(62-186)136(221)169-92(43-76-25-17-16-18-26-76)127(212)180-103(63-187)137(222)174-99(51-111(197)198)131(216)165-85(29-21-22-36-142)121(206)170-94(46-79-55-149-64-157-79)120(205)155-59-109(195)163-88(40-68(4)5)133(218)182-114(74(13)188)116(146)201)181-118(203)73(12)161-123(208)95(47-80-56-150-65-158-80)175-138(223)104-31-24-38-184(104)110(196)60-156-119(204)87(39-67(2)3)167-124(209)89(41-69(6)7)168-126(211)91(44-77-32-34-82(190)35-33-77)164-108(194)58-154-117(202)72(11)160-135(220)101(61-185)179-130(215)98(50-106(145)192)172-125(210)90(42-70(8)9)176-140(225)115(75(14)189)183-134(219)93(162-107(193)53-143)45-78-54-153-84-28-20-19-27-83(78)84/h16-20,25-28,32-35,54-57,64-75,85-104,113-115,153,185-190H,15,21-24,29-31,36-53,58-63,142-143H2,1-14H3,(H2,144,191)(H2,145,192)(H2,146,201)(H,149,157)(H,150,158)(H,151,159)(H,154,202)(H,155,205)(H,156,204)(H,160,220)(H,161,208)(H,162,193)(H,163,195)(H,164,194)(H,165,216)(H,166,213)(H,167,209)(H,168,211)(H,169,221)(H,170,206)(H,171,214)(H,172,210)(H,173,217)(H,174,222)(H,175,223)(H,176,225)(H,177,224)(H,178,207)(H,179,215)(H,180,212)(H,181,203)(H,182,218)(H,183,219)(H,197,198)(H,199,200)(H4,147,148,152) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQDYHHNJBOXKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC=N3)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C141H211N43O41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3164.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of galanin in the rostral ventrolateral medulla (RVLM) and its potential implications for blood pressure control?
A1: While the provided abstract [] focuses on the role of AT1A receptors in blood pressure regulation, it also mentions that galanin is a neuropeptide found in the central nervous system, with potential effects on blood pressure control. The abstract states that "very few studies have investigated the role of galanin in the central control of BP and to our knowledge no studies have specifically investigated galanin’s effects in the RVLM." [] This highlights the need for further research to elucidate the specific mechanisms of action of galanin within the RVLM and its impact on blood pressure. Understanding galanin's role in this context could potentially open avenues for developing novel therapeutic interventions for hypertension.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
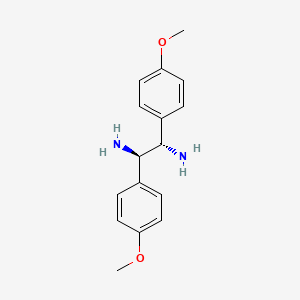


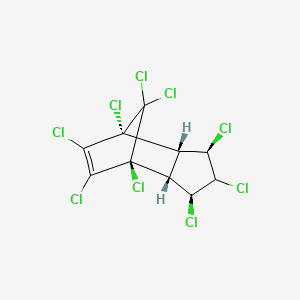
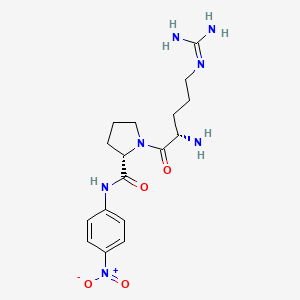
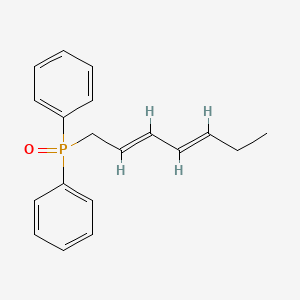
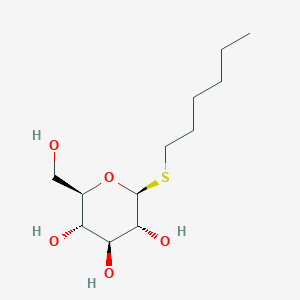
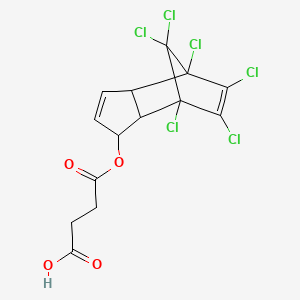
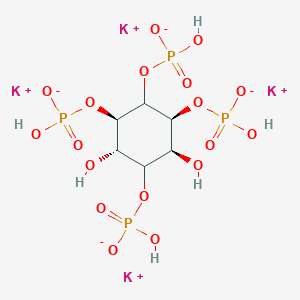

![(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1141940.png)
